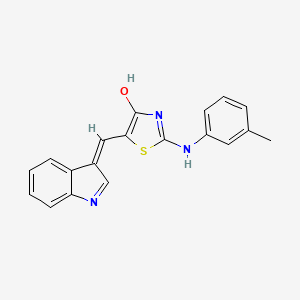
(2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(m-tolylimino)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiazolidinone derivatives, including compounds similar to the one , are synthesized through condensation reactions involving aldehydes, aromatic amines, and thioglycolic acid in toluene. This synthetic route is characterized by its ability to introduce diverse substituents into the thiazolidinone framework, allowing for the generation of compounds with a wide range of biological activities (Shelke et al., 2012).
Molecular Structure Analysis
Molecular and solid-state structures of thiazolidinone derivatives are often determined using X-ray diffraction alongside NMR, IR, and mass spectrometry. These techniques confirm the geometry of the compounds, including the E/Z configuration of substituents and the presence of intermolecular interactions that may influence biological activity (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, reflecting their reactive centers. For example, Knoevenagel condensation is a common reaction used in their synthesis, highlighting the reactivity of the methylene group adjacent to the thiazolidinone ring. These compounds can be further modified to enhance their pharmacological profile (Riyaz et al., 2011).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility and crystallinity, are crucial for their pharmacological application. Techniques like X-ray crystallography provide insights into the solid-state structure, which can influence the solubility and, consequently, the bioavailability of these compounds (Abdel‐Aziz et al., 2012).
Chemical Properties Analysis
Thiazolidinone derivatives exhibit a range of chemical properties due to their diverse functional groups. For example, their antimicrobial activity is attributed to the presence of specific substituents that interact with bacterial enzymes or cell walls, indicating the importance of structural modifications in determining their biological activity (Vicini et al., 2006).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Characterization
Research has highlighted innovative synthetic approaches to create derivatives of thiazolidin-4-ones, including compounds structurally related to "(2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(m-tolylimino)thiazolidin-4-one." For instance, Al-Zaydi (2010) demonstrated the reaction of 2-thiazolin-4-ones with electrophiles under both microwave irradiation and conventional conditions, leading to various substituted thiazolidin-4-ones with potential biological activities (Al-Zaydi, 2010). Such methodologies are crucial for expanding the chemical library of thiazolidin-4-ones for further biological evaluations.
Antimicrobial Activity
Compounds with the thiazolidin-4-one scaffold have been extensively studied for their antimicrobial properties. Vicini et al. (2006) synthesized new 2-thiazolylimino-5-arylidene-4-thiazolidinones, demonstrating potent antimicrobial activity against Gram-positive bacteria, including strains resistant to existing antibiotics, highlighting the potential of these compounds as novel antimicrobial agents (Vicini et al., 2006).
Anti-Inflammatory and Anticancer Properties
Research has also focused on the anti-inflammatory and anticancer activities of thiazolidin-4-one derivatives. For example, Shelke et al. (2012) explored a series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-ones for their in vivo anti-inflammatory and in vitro antimicrobial activities, identifying compounds with significant anti-inflammatory potential (Shelke et al., 2012). Additionally, Penthala et al. (2011) reported on the synthesis and in vitro evaluation of N-benzyl aplysinopsin analogs, including thiazolidin-4-one derivatives, with potent growth inhibition against cancer cell lines, providing leads for antitumor agent development (Penthala et al., 2011).
Propiedades
IUPAC Name |
5-[(Z)-indol-3-ylidenemethyl]-2-(3-methylanilino)-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-5-4-6-14(9-12)21-19-22-18(23)17(24-19)10-13-11-20-16-8-3-2-7-15(13)16/h2-11,23H,1H3,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTWWGXONZVQSZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5Z)-5-((1H-indol-3-yl)methylene)-2-(m-tolylimino)thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)
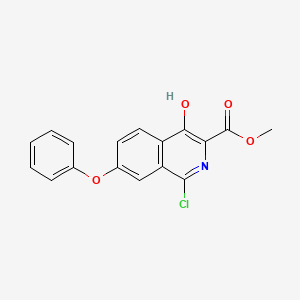
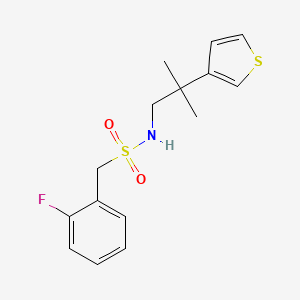
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)
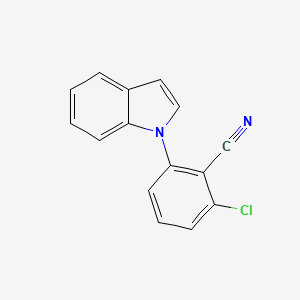
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)

![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)
![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)
![2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2496079.png)
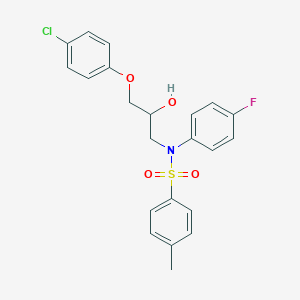
![Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2496082.png)